molecular formula C17H20N4 B2632948 5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890613-16-8

5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2632948
CAS No.: 890613-16-8
M. Wt: 280.375
InChI Key: YPLGWWOCLNLKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrazole derivatives. Key steps in the synthesis may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving pyrazole and pyrimidine precursors.

    Substitution reactions: Introduction of the methyl and isopropyl groups can be done through alkylation reactions using appropriate alkyl halides under basic conditions.

    Purification: The final product is usually purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl and isopropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-11(2)19-16-9-13(4)20-17-15(10-18-21(16)17)14-7-5-12(3)6-8-14/h5-11,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLGWWOCLNLKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.